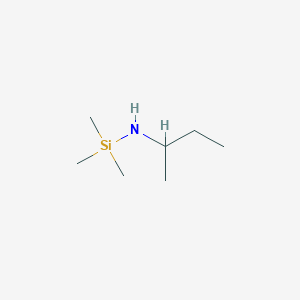![molecular formula C21H15BrN2O3 B186274 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide CAS No. 5838-75-5](/img/structure/B186274.png)
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide, commonly known as BPA, is a synthetic compound that has been widely used in various scientific research applications. BPA is a derivative of benzoxazole and is synthesized by the reaction of 4-bromophenol with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of acetic anhydride.
Mécanisme D'action
The mechanism of action of BPA is not well understood. However, studies have shown that BPA can interact with various biomolecules such as proteins and nucleic acids. BPA has been shown to bind to the DNA minor groove and inhibit the activity of DNA-binding proteins. BPA has also been shown to interact with proteins involved in signal transduction pathways, such as kinases and phosphatases.
Biochemical and Physiological Effects
BPA has been shown to have various biochemical and physiological effects. BPA has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. BPA has also been shown to have neuroprotective effects and can reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPA in lab experiments is its ability to emit strong fluorescence upon binding to biomolecules. This makes BPA a useful tool for the detection and analysis of proteins and nucleic acids. However, one of the limitations of using BPA is its potential toxicity. BPA has been shown to have cytotoxic effects on some cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of BPA in scientific research. One potential direction is the development of new BPA derivatives with improved properties such as increased fluorescence intensity or reduced toxicity. Another potential direction is the use of BPA in the development of new drugs for the treatment of various diseases. BPA has been shown to have anticancer and neuroprotective effects, making it a promising candidate for drug development. Finally, further studies are needed to better understand the mechanism of action of BPA and its potential applications in various fields of research.
Conclusion
In conclusion, BPA is a synthetic compound that has been widely used in various scientific research applications. BPA is synthesized by the reaction of 4-bromophenol with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of acetic anhydride. BPA has been shown to have various biochemical and physiological effects, including the ability to emit strong fluorescence upon binding to biomolecules, induce apoptosis in cancer cells, and reduce inflammation. BPA has potential applications in the development of new drugs and further studies are needed to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of BPA involves the reaction of 4-bromophenol with 2-amino-4-(1,3-benzoxazol-2-yl)phenol in the presence of acetic anhydride. The reaction is carried out in a solvent such as chloroform or dichloromethane at room temperature for several hours. The product is then purified by recrystallization or column chromatography to obtain pure BPA.
Applications De Recherche Scientifique
BPA has been widely used in various scientific research applications, including as a fluorescent probe for the detection of proteins and nucleic acids, as a ligand for the synthesis of metal complexes, and as a starting material for the synthesis of other compounds. BPA has been used as a fluorescent probe for the detection of proteins and nucleic acids due to its ability to emit strong fluorescence upon binding to these biomolecules. BPA has also been used as a ligand for the synthesis of metal complexes due to its ability to coordinate with metal ions.
Propriétés
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O3/c22-15-7-11-17(12-8-15)26-13-20(25)23-16-9-5-14(6-10-16)21-24-18-3-1-2-4-19(18)27-21/h1-12H,13H2,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLQXQIUMFCTRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361069 |
Source


|
| Record name | N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide | |
CAS RN |
5838-75-5 |
Source


|
| Record name | N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)
![N-[4-[cyclohexyl(methyl)carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B186194.png)









![Benzoic acid, 2-[(diphenylamino)carbonyl]-](/img/structure/B186215.png)
